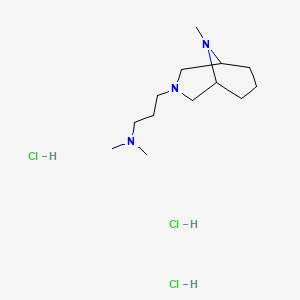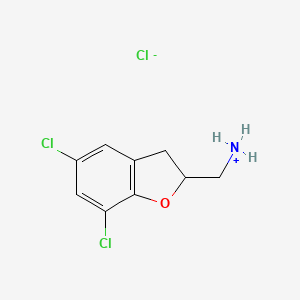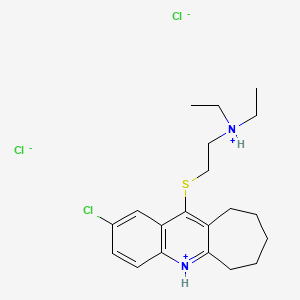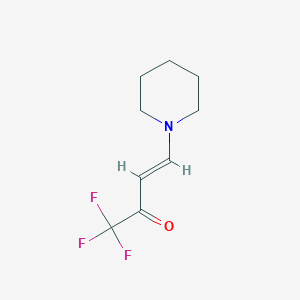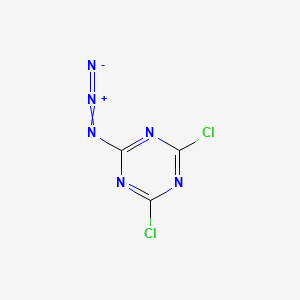
1,3,5-Triazine-2,4-diamine, N,N,N',N'-tetraethyl-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetraethyl-6-methoxy- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This specific compound is known for its unique structure, which includes methoxy and tetraethyl groups attached to the triazine ring. It has various applications in scientific research and industry due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetraethyl-6-methoxy- typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This process is often carried out using a one-pot, microwave-assisted method. The three-component condensation of these reagents in the presence of hydrochloric acid is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetraethyl-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or tetraethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazines.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetraethyl-6-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetraethyl-6-methoxy- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **6,N
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Similar structure but with diethyl groups instead of tetraethyl groups.
Propriétés
Numéro CAS |
15438-85-4 |
|---|---|
Formule moléculaire |
C12H23N5O |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N-tetraethyl-6-methoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H23N5O/c1-6-16(7-2)10-13-11(17(8-3)9-4)15-12(14-10)18-5/h6-9H2,1-5H3 |
Clé InChI |
QZOPQNRGVXCLQC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)OC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


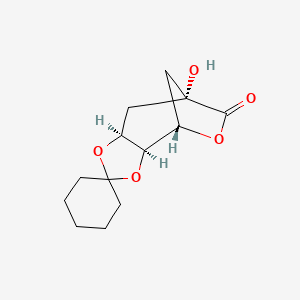
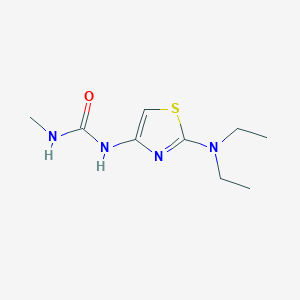
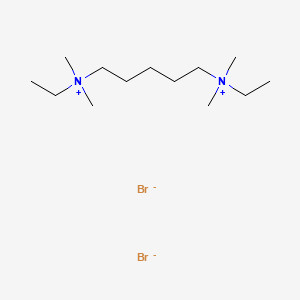

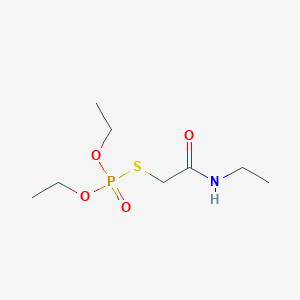
![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)
